molecular formula C19H22N2O4S2 B2903720 N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1798460-99-7

N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2903720
CAS No.: 1798460-99-7
M. Wt: 406.52
InChI Key: ZDGXAZNTQORCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a synthetic organic compound characterized by a piperidin-4-yl core functionalized with a sulfonyl acetamide group and a 4-(thiophen-3-yl)benzoyl substituent. The structure integrates multiple pharmacophoric elements:

  • Sulfonyl acetamide group: Enhances hydrogen bonding and solubility.
  • Thiophene-benzoyl moiety: A biaryl system combining aromaticity (benzene) and sulfur-based electronic modulation (thiophene), which may influence metabolic stability and target binding.

Its synthesis likely involves sequential benzoylation of piperidine, sulfonation, and N-methyl acetamide coupling, with characterization via NMR, MS, and TLC .

Properties

IUPAC Name

N-methyl-2-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-20-18(22)13-27(24,25)17-6-9-21(10-7-17)19(23)15-4-2-14(3-5-15)16-8-11-26-12-16/h2-5,8,11-12,17H,6-7,9-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGXAZNTQORCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: The thiophene ring imparts electronic properties that can be exploited in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is not well-documented. it is likely to interact with various molecular targets through its functional groups. The piperidine ring may interact with neurotransmitter receptors, while the thiophene ring could participate in electron transfer processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide are summarized below, with key differences in substituents, bioactivity, and synthesis:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity/Notes
This compound Piperidin-4-yl sulfonyl acetamide 4-(Thiophen-3-yl)benzoyl, N-methyl ~423.5 Hypothetical: Thiophene may enhance lipophilicity and π-π stacking
N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-[4-(methylsulfonyl)phenyl]acetamide () Piperidin-4-yl acetamide 4-(Methylsulfonyl)phenyl, 3,3-diphenylpropyl Not reported Log(1/IC₅₀) = 0.904; substituent optimization (e.g., 2-hydroxyguanidine) improved activity
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide () Piperidin-4-yl sulfonyl acetamide Indol-3-yl, trifluoromethylphenyl 521.6 Trifluoromethyl enhances metabolic stability; indole may affect solubility
N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Not reported Intermediate for heterocyclic synthesis; hydrogen-bonded crystal structure

Structural and Functional Differences

  • Thiophene vs. Thiophene’s π-electron system may also facilitate interactions with hydrophobic enzyme pockets .
  • Core Modifications : ’s compound replaces the sulfonyl acetamide with a diphenylpropyl-piperidine system, favoring bulky hydrophobic interactions. In contrast, the indole-sulfonyl group in ’s compound adds hydrogen-bonding capacity .

Pharmacological Implications

  • Compound : Demonstrated CCR5 antagonism (log(1/IC₅₀) = 0.904), with activity enhancement via substituent modification .

Biological Activity

N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Structural Overview

The compound features several key structural elements:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Thiophene moiety : A five-membered ring containing sulfur, which contributes to the compound's electronic properties.
  • Sulfonamide group : Known for its ability to inhibit enzyme activity.

These structural components suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonamide group enhances binding affinity and inhibits enzyme activity, while the thiophene ring facilitates π–π stacking interactions with aromatic residues in target proteins. Preliminary studies indicate potential uses in treating conditions such as cancer and neurological disorders.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • The compound has shown promising results in inhibiting bacterial growth. In vitro studies revealed that derivatives with similar structural features exhibited minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial properties .
  • Enzyme Inhibition :
    • Research indicates that the sulfonamide functionality allows for effective inhibition of specific enzymes, which could be leveraged in drug development for diseases where enzyme dysregulation is a factor.
  • Binding Affinity Studies :
    • Studies using molecular docking simulations suggest that this compound binds effectively to target proteins, potentially leading to the development of new therapeutic agents.

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Characteristics
N-methyl-2-((1-(furan-3-carbonyl)piperidin-4-yl)sulfonyl)acetamideFuran ring instead of thiopheneDifferent electronic properties affecting reactivity
N-methyl-N'-(thiophenecarbonyl)-piperazinePiperazine instead of piperidineVariation in ring structure affects pharmacological profile

This table highlights how variations in structure can influence biological activity and potential therapeutic applications.

Synthesis Pathway

The synthesis of this compound involves several key steps:

  • Formation of the piperidine ring through cyclization reactions.
  • Introduction of the thiophene moiety via electrophilic substitution.
  • Coupling with the sulfonamide group to achieve the final product.

These synthetic routes underline the compound's versatility and potential for further functionalization in drug discovery.

Q & A

Basic: What synthetic strategies are recommended for preparing N-methyl-2-((1-(4-(thiophen-3-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step reactions, starting with the functionalization of the piperidin-4-ylsulfonyl core. Key steps include:

  • Sulfonylation : Reacting piperidine derivatives with sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .
  • Benzoylation : Introducing the 4-(thiophen-3-yl)benzoyl group via Friedel-Crafts acylation, requiring Lewis acids (e.g., AlCl₃) and controlled temperatures (25–40°C) .
  • Acetamide Coupling : Final N-methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .
    Optimization Tips : Monitor reaction progress via TLC and adjust solvent polarity (e.g., THF for better solubility of intermediates). Purification by column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Basic: How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm, piperidine CH₂ at δ 2.8–3.4 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₂₀N₂O₄S₂; expected [M+H]⁺ = 413.09) and detect impurities .
  • HPLC : Reverse-phase C18 column (ACN/water, 0.1% TFA) to assess purity (>98% by AUC) .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:
Screen against target classes suggested by structural analogs:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) at 1–100 µM concentrations. Include positive controls (e.g., staurosporine for kinases) .
  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to rule out nonspecific toxicity (IC₅₀ > 50 µM desirable) .

Advanced: How can researchers elucidate the compound’s mechanism of action when conflicting activity data arise across studies?

Methodological Answer:

  • Target Deconvolution : Employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics in treated vs. untreated cells to map affected pathways (e.g., MAPK/ERK) .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., serum-free media, 37°C, 5% CO₂) to resolve discrepancies in IC₅₀ values .

Advanced: What strategies improve selectivity for this compound against off-target receptors?

Methodological Answer:

  • Structural Modifications : Introduce substituents at the acetamide’s N-methyl group (e.g., bulky tert-butyl) to reduce off-target binding .
  • Computational Docking : Use AutoDock Vina to predict interactions with homologous receptors (e.g., GPCRs vs. kinases) and guide SAR .
  • Selectivity Profiling : Screen against panels of related targets (e.g., 50 kinases) using competitive binding assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance potency?

Methodological Answer:
Focus on key regions:

Region Modifications Impact on Activity Evidence
Thiophene ringReplace with furan or pyridine↓ Activity (thiophene essential for π-stacking)
Piperidine sulfonylSubstitute sulfonyl with carbonyl↑ Solubility but ↓ binding affinity
N-methyl acetamideReplace methyl with cyclopropyl↑ Metabolic stability (t₁/₂ > 6h in liver microsomes)

Advanced: How should researchers address contradictions in reported IC₅₀ values across cell lines?

Methodological Answer:

  • Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified), passage numbers (<20), and media .
  • Control for Metabolism : Include CYP450 inhibitors (e.g., ketoconazole) in assays to prevent compound degradation .
  • Meta-Analysis : Compare data using tools like Prism to identify outliers and normalize against reference compounds .

Advanced: What analytical methods validate batch-to-batch consistency in large-scale synthesis?

Methodological Answer:

  • QC Protocols :
    • HPLC-UV : Retention time ±0.2 min, peak area RSD <2% .
    • Elemental Analysis : C, H, N within ±0.4% of theoretical values .
    • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to monitor impurities .

Advanced: How can pharmacokinetic properties be optimized for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP (<3) and improve aqueous solubility .
  • Plasma Stability : Co-incubate with plasma (37°C, 1h); >80% remaining indicates suitability for IV administration .
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs via scintillation counting .

Advanced: What computational tools predict metabolite formation and toxicity?

Methodological Answer:

  • In Silico Metabolism : Use GLORY or ADMET Predictor to identify likely Phase I metabolites (e.g., sulfoxide formation) .
  • Toxicity Screening : Apply Derek Nexus to assess mutagenicity or hepatotoxicity risks .
  • MD Simulations : GROMACS for 100-ns trajectories to evaluate target binding persistence under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.